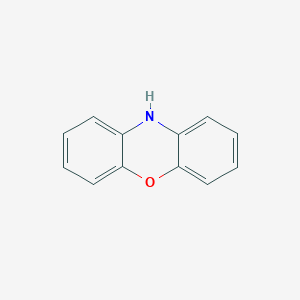

Phenoxazine

描述

RN given refers to 10H-phenoxazine

Structure

3D Structure

属性

IUPAC Name |

10H-phenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSYXZUNZXBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159199 | |

| Record name | Phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-67-1 | |

| Record name | Phenoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2ZWT499SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

phenoxazine fundamental properties for researchers

An In-depth Technical Guide to the Fundamental Properties of Phenoxazine for Researchers

Introduction

This compound is a nitrogen- and oxygen-containing tricyclic heterocyclic compound that forms the core scaffold of numerous biologically active molecules and functional materials.[1][2] Its unique electronic structure, redox activity, and versatile chemistry have made it a privileged scaffold in diverse scientific fields.[3][4] For drug development professionals, this compound derivatives are investigated for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][6] For materials scientists, this scaffold is integral to the design of organic light-emitting diodes (OLEDs), fluorescent probes, and redox-flow batteries.[2][7][8] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and key biological pathways, serving as a foundational resource for researchers.

Core Physicochemical and Electronic Properties

The fundamental properties of the unsubstituted this compound core (10H-phenoxazine) are summarized below. These values provide a baseline for understanding how substitutions on the tricyclic system can modulate its characteristics for specific applications.

Data Presentation: Quantitative Properties

The core quantitative data for this compound are presented in the following tables for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molar Mass | 183.21 g·mol⁻¹ | [1][9] |

| CAS Number | 135-67-1 | [10] |

| Appearance | Pale yellow to green-gray crystalline powder | [2][11][12] |

| Melting Point | 156 - 159 °C | [12][13][14] |

| Boiling Point | 180 - 185 °C (at 3 torr); 316.88 °C (estimate at 1 atm) | [12][13] |

| Solubility | Insoluble in water; Soluble in benzene, methanol, and other organic solvents.[11][12][13][14] | |

| pKa | 1.80 ± 0.20 (Predicted) | [2][13] |

| pKb | 12.20 | [12] |

Table 2: Spectral Properties of this compound

| Property | Wavelength (nm) | Conditions | Source(s) |

| UV-Vis Absorption (λmax) | ~316 nm | In chloroform | [15] |

| 220-320 nm (π-π* transition) | For derivatives | [16] | |

| 330-440 nm (ICT band) | For derivatives | [16] | |

| Fluorescence Emission (λem) | ~489 nm | In chloroform | [15] |

Table 3: Redox Properties of this compound Derivatives

| Derivative Type | Redox Potential | Conditions / Reference | Source(s) |

| N-alkyl Phenoxazines | 0.25 V | vs Fc/Fc⁺ in MeCN | [7][17] |

| N-DAC this compound | 0.70 V | vs Fc/Fc⁺ in MeCN | [7][17] |

| This compound Trimer (3PXZ) | 3.7 V (avg. discharge) | vs Li/Li⁺ (in battery cathode) | [18] |

| This compound Copolymers | ~4.7 eV (Ionization Potential) | Estimated from onset oxidation potential | [16] |

Experimental Protocols

Detailed and reproducible methodologies are critical for research. Below are representative protocols for the synthesis and characterization of this compound.

Protocol 1: Microwave-Assisted Synthesis of Phenoxazines

This protocol is adapted from a method demonstrating a rapid and efficient synthesis via Smiles rearrangement followed by an SₙAr ring closure.[19][20]

Materials:

-

N-acetyl diphenyl ether derivative (1 mmol)

-

Caesium carbonate (Cs₂CO₃) (2 mmol)

-

N,N-dimethyl-formamide (DMF) (20 volumes)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave synthesis tube with magnetic stir bar

Procedure:

-

To a microwave synthesis tube, add the N-acetyl diphenyl ether (1 mmol), Cs₂CO₃ (2 mmol), and DMF (20 V).

-

Seal the tube and place it in a microwave reactor.

-

Irradiate the mixture at 155 °C for 15 minutes with stirring.

-

After the reaction is complete and the vessel has cooled, add deionized water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and remove the solvent under reduced pressure (rotary evaporation).

-

Purify the resulting crude residue using flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) to yield the pure this compound product.[19]

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of this compound derivatives, determine oxidation potentials, and assess electrochemical reversibility.[16][21]

Materials & Equipment:

-

Three-electrode electrochemical cell (glass)

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

This compound derivative solution (e.g., 0.1 mM in acetonitrile)

-

Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate - Bu₄NBF₄ - in acetonitrile)

-

Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

-

Prepare a solution of the this compound derivative (0.1 mM) in the supporting electrolyte solution (0.1 M Bu₄NBF₄ in acetonitrile).

-

Polish the working electrode to a mirror finish (e.g., using alumina slurry), rinse thoroughly with solvent, and dry.

-

Assemble the three-electrode cell with the this compound solution.

-

Deoxygenate the solution by bubbling with N₂ or Ar gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the CV parameters: potential window (e.g., -0.5 V to 1.4 V vs. SCE), scan rate (e.g., 50 mV/s).[16]

-

Run the cyclic voltammogram, recording the current response as a function of the applied potential.

-

Analyze the resulting plot to identify oxidation and reduction peaks. The peak potentials provide information on the redox potentials, and the peak separation can indicate the reversibility of the redox process.[16]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes. The following diagrams are rendered using the DOT language and adhere to the specified design constraints.

Experimental Workflow

This diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel this compound derivative.

Signaling Pathways in Drug Development

This compound derivatives are known to modulate key cellular signaling pathways, making them promising candidates for cancer therapy.[22][23]

1. Inhibition of the Akt/mTOR Survival Pathway

Many phenoxazines exert anticancer effects by inhibiting pro-survival signaling. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[22][24]

2. Induction of Apoptosis via ROS and JNK/ERK Pathways

Certain this compound derivatives can induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. This stress activates signaling cascades like the JNK and ERK pathways, which can ultimately trigger programmed cell death (apoptosis) in cancer cells.[23]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Medicinal and Biological Significance of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic, biological and optoelectronic properties of this compound and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C12H9NO | CID 67278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. CAS 135-67-1: this compound | CymitQuimica [cymitquimica.com]

- 12. This compound(135-67-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. This compound CAS#: 135-67-1 [m.chemicalbook.com]

- 14. This compound | 135-67-1 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Collection - Targeted Optimization of this compound Redox Center for Nonaqueous Redox Flow Batteries - ACS Materials Letters - Figshare [figshare.com]

- 18. This compound as a high-voltage p-type redox center for organic battery cathode materials: small structural reorganization for faster charging and narrow operating voltage - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. A new way for synthesis of this compound and dithis compound derivatives via electrochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Synthesis and Discovery of Phenoxazine Derivatives: A Technical Guide

Introduction

Phenoxazine derivatives, a prominent class of heterocyclic compounds, have garnered significant attention from researchers and drug development professionals due to their versatile therapeutic and technological applications.[1][2] First synthesized in 1887, the tricyclic this compound core has been the foundation for a wide array of derivatives exhibiting potent biological activities, including anticancer, antimalarial, antiviral, and antidiabetic properties.[1][3][4] Furthermore, their unique photophysical characteristics have led to their development as fluorescent probes and materials for organic electronics.[1][5] This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanisms of action of this compound derivatives, with a focus on their application as anticancer agents and fluorescent sensors.

Core Synthetic Methodologies

The construction of the this compound scaffold can be achieved through several synthetic strategies, ranging from classical thermal condensation reactions to modern microwave-assisted protocols. The choice of method often depends on the desired substitution pattern and overall synthetic efficiency.

Thermal Condensation: The Bernthsen Synthesis

The foundational method for this compound synthesis, first reported by Bernthsen in 1887, involves the thermal condensation of an o-aminophenol with a catechol.[1][6] This straightforward approach remains a viable route for the preparation of the core this compound structure.

Experimental Protocol: Bernthsen Synthesis of this compound [1][6]

-

Reactants: o-aminophenol and catechol.

-

Conditions: The reactants are heated together at a high temperature, typically in the absence of a solvent or in a high-boiling point solvent.

-

Procedure: A mixture of o-aminophenol and catechol is heated, leading to a condensation reaction and the formation of the this compound ring system through the elimination of water.

-

Purification: The crude product is typically purified by recrystallization.

Microwave-Assisted Synthesis

Modern synthetic approaches often employ microwave irradiation to accelerate reaction times and improve yields. A notable microwave-assisted method involves the Smiles rearrangement followed by an intramolecular SNAr cyclization.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of Phenoxazines via Smiles Rearrangement [7][9]

-

Reactants: An appropriate N-acetyl diphenyl ether derivative (1 mmol) and cesium carbonate (Cs2CO3, 2 mmol).

-

Solvent: N,N-dimethylformamide (DMF).

-

Procedure: The reactants are placed in a microwave tube with DMF and subjected to microwave irradiation at 155°C for 15 minutes.

-

Work-up: After the reaction is complete, water is added to the mixture, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under vacuum.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel.

This compound Derivatives as Anticancer Agents

A significant area of research has focused on the development of this compound derivatives as anticancer agents.[10] These compounds exert their cytotoxic effects through various mechanisms of action, leading to the inhibition of cancer cell growth and induction of apoptosis.[10][11]

Mechanisms of Anticancer Activity

The planar structure of the this compound ring allows for intercalation into DNA, a mechanism shared by the well-known anticancer antibiotic, Actinomycin D, which features a this compound chromophore.[1][3] Other key mechanisms include:

-

Induction of Apoptosis and Cell Cycle Arrest: Certain this compound derivatives, such as 2-aminothis compound-3-one (Phx-3), have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[10][11]

-

G-Quadruplex Stabilization: this compound-based ligands have been designed to stabilize G-quadruplex structures in telomeres and promoter regions of oncogenes, leading to the inhibition of cancer cell proliferation.[12][13]

-

Lysosomal Dysfunction: Some benzo[a]this compound derivatives have been found to accumulate in lysosomes, leading to lysosomal membrane permeabilization, increased reactive oxygen species (ROS) production, and subsequent apoptotic cell death.[14][15]

-

Signaling Pathway Modulation: this compound derivatives have been observed to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the Akt/mTOR/p70S6/S6 kinase pathway.[16]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling cascade initiated by certain this compound derivatives.

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phx-3 | Human Colon Cancer (COLO201, DLDI, PMCO1) | 6 - 12 | [17] |

| Phx-3 | Human Colon Cancer (HT-29) | 16.7 | [17] |

| Phx-3 | Human Colon Cancer (LoVo-1) | 20.03 ± 4.98 | [17] |

| Benzo[a]this compound C9 | Colorectal Cancer (RKO) | Low micromolar range | [14] |

| Benzo[a]this compound A36 | Colorectal Cancer (RKO) | Low micromolar range | [14] |

| Benzo[a]this compound A42 | Colorectal Cancer (RKO) | Low micromolar range | [14] |

| Benzo[a]this compound C9 | Breast Cancer (MCF7) | Low micromolar range | [14] |

| Benzo[a]this compound A36 | Breast Cancer (MCF7) | Low micromolar range | [14] |

| Benzo[a]this compound A42 | Breast Cancer (MCF7) | Low micromolar range | [14] |

Experimental Protocol: MTT Assay for IC50 Determination [10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Workflow for Anticancer Evaluation of this compound Derivatives

Caption: A typical workflow for evaluating the anticancer potential.

This compound Derivatives as Fluorescent Probes

The inherent fluorescence of the this compound scaffold makes it an excellent platform for the design of fluorescent probes for the detection of various analytes, including metal ions.[18][5]

Detection of Copper (II) Ions

A "turn-on" near-infrared (NIR) fluorescent probe based on this compound, designated PZ-N, has been developed for the selective and sensitive detection of copper (II) ions (Cu2+).[5]

Sensing Mechanism of a this compound-Based Cu2+ Probe

Caption: "Turn-on" fluorescence mechanism upon binding of Cu2+.

Performance of this compound-Based Fluorescent Probes

| Probe | Analyte | Detection Limit | Response Type | Reference |

| PZ-N | Cu2+ | 1.93 nM | "Turn-on" | [5] |

Experimental Protocol: Fluorescence-Based Ion Detection [5]

-

Probe Preparation: A stock solution of the this compound-based fluorescent probe is prepared in an appropriate solvent.

-

Sensing Assay: To a solution of the probe, different concentrations of the target ion (e.g., Cu2+) are added.

-

Fluorescence Measurement: The fluorescence spectra are recorded using a spectrofluorometer after a short incubation period.

-

Data Analysis: The change in fluorescence intensity is plotted against the analyte concentration to determine the detection limit.

Conclusion

This compound derivatives represent a privileged scaffold in medicinal chemistry and materials science. The synthetic versatility of the this compound core allows for the generation of diverse libraries of compounds with tailored biological and photophysical properties. As anticancer agents, they exhibit multiple mechanisms of action, making them promising candidates for further development. In the realm of chemical sensing, their fluorescent properties have been effectively harnessed for the sensitive detection of biologically relevant analytes. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and discovery of novel this compound derivatives.

References

- 1. Synthetic, biological and optoelectronic properties of this compound and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal and Biological Significance of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic, biological and optoelectronic properties of this compound and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound-based Near-infrared Fluorescent Probes for the Specific Detection of Copper (II) Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer effects of this compound derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer activity of G4-targeting this compound derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-based scaffold for designing G4-interacting agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[ a]this compound Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dawn of a Heterocycle: Early Studies and History of Phenoxazine Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine, a tricyclic heterocyclic compound, forms the core of a diverse range of molecules that have found applications in fields as varied as dyestuffs, pharmaceuticals, and material science. First synthesized in 1887, the study of this compound and its derivatives has a rich history, marked by serendipitous discoveries and deliberate chemical exploration. This technical guide delves into the seminal early studies of this compound compounds, providing a detailed account of their discovery, initial syntheses, and early applications. We will explore the foundational experimental protocols and quantitative data from this nascent period of this compound chemistry, offering a valuable historical perspective for today's researchers.

The Genesis of a Chromophore: Early Syntheses and Discoveries

The story of this compound begins not with the parent heterocycle, but with its colored derivatives, which were in use as dyes even before the core structure was formally described. This highlights the empirical nature of early organic chemistry, where function often preceded a deep understanding of structure.

Meldola's Blue: A Premature Discovery (1878)

In 1878, the British chemist Raphael Meldola discovered the first synthetic oxazine dye, which would later be known as Meldola's Blue.[1] This discovery was significant as it predates the first reported synthesis of the parent this compound ring system.[2] Working at the Atlas Colour Works in Hackney Wick, Meldola was investigating the reactions of nitrosodimethylaniline with various phenols.[3]

A representative, albeit later, procedure for a similar synthesis is as follows:

Reactants:

-

p-Nitrosodimethylaniline hydrochloride

-

β-Naphthol

-

Ethanol (as solvent)

Procedure:

-

A solution of p-nitrosodimethylaniline hydrochloride in ethanol is prepared.

-

An equimolar amount of β-naphthol is added to the solution.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the intensification of the blue color.

-

Upon cooling, the dye precipitates from the solution.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Bernthsen's Synthesis of this compound (1887)

The parent this compound was first synthesized by August Bernthsen in 1887.[4] His method involved the thermal condensation of o-aminophenol and catechol, a reaction that laid the groundwork for many subsequent syntheses of this compound derivatives.[2][5]

Bernthsen's original 1887 paper in Berichte der deutschen chemischen Gesellschaft describes the reaction in German.[6] The following is a translation and summary of the likely experimental procedure based on the chemical principles of the time.

Reactants:

-

o-Aminophenol

-

Catechol (Brenzkatechin)

Procedure:

-

Equimolar quantities of o-aminophenol and catechol are mixed in a reaction vessel.

-

The mixture is heated to a high temperature, likely in the range of 200-250 °C, to effect the thermal condensation and elimination of two molecules of water. Early experiments of this nature were often performed by heating the mixture in a sealed tube or a flask equipped with a simple air condenser.[7]

-

The reaction is heated until the evolution of water ceases.

-

The resulting crude this compound, a solid at room temperature, is then purified. Purification methods of the era included sublimation or recrystallization from a suitable solvent like ethanol or benzene.

Quantitative Data (Illustrative): While Bernthsen's original paper may contain specific yields and melting points, this data is not readily available in the searched abstracts. A modern reproduction of this reaction might yield the following illustrative data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | C₁₂H₉NO | 183.21 | 156-158 | 60-70 |

Gallocyanine: An Early Oxazine Dye

Gallocyanine is another early this compound-based dye, though its exact date of first synthesis is less clearly documented than Meldola's Blue. It belongs to the oxazine class of dyes and was synthesized from gallic acid.[8] It found use as a stain for animal cells, particularly for nucleic acids.[8][9]

The synthesis of gallocyanine typically involves the reaction of a nitrosamine with gallic acid or a derivative. A general procedure is outlined below.

Reactants:

-

N,N-Dimethyl-p-nitrosoaniline

-

Gallic acid

-

Methanol or ethanol (as solvent)

Procedure:

-

Gallic acid is dissolved in a suitable solvent, such as methanol.

-

N,N-Dimethyl-p-nitrosoaniline is added to the solution.

-

The mixture is heated, likely under reflux, for an extended period.

-

The reaction results in the formation of the deep-colored gallocyanine dye.

-

The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Purification can be achieved by washing with the solvent and drying.

The Dawn of Biological Significance: The Discovery of Actinomycin D (1940)

For nearly six decades after Bernthsen's synthesis, the chemistry of this compound remained relatively dormant.[2] A resurgence of interest was sparked by the discovery of naturally occurring this compound compounds with potent biological activity. The most significant of these was Actinomycin D, isolated by Selman Waksman and H. Boyd Woodruff in 1940 from a soil actinomycete, Streptomyces antibioticus.[4][10][11] This discovery marked a pivotal moment, shifting the focus of this compound research from dyestuffs to medicinal chemistry.

Experimental Protocol: Isolation of Actinomycin

The original 1940 paper by Waksman and Woodruff in the Proceedings of the Society for Experimental Biology and Medicine outlines the isolation of a crude antibacterial substance they named actinomycin.[1]

Organism and Cultivation:

-

A culture of a soil actinomycete, later identified as Streptomyces antibioticus, was grown on a suitable medium, such as glucose-peptone agar.

-

The organism was then cultivated in a liquid medium (e.g., glucose-peptone broth) in shake flasks or fermentors to produce the active substance.

Extraction and Purification:

-

The culture broth was acidified to approximately pH 4.0.

-

The active substance was extracted from the acidified broth using an organic solvent such as ether or chloroform.

-

The organic extract was then concentrated under reduced pressure.

-

The crude, reddish-colored actinomycin was further purified by a series of solvent extractions and precipitations. For example, the crude material could be dissolved in a minimal amount of ether and then precipitated by the addition of petroleum ether.

-

This process was repeated to obtain a more purified, crystalline product.

Quantitative Data: Waksman and Woodruff reported the bacteriostatic and bactericidal activity of their isolated actinomycin against various bacteria. The activity was expressed in "units," with one unit being the amount of actinomycin required to inhibit the growth of a specific strain of Bacillus subtilis in a given volume of medium.

| Property | Observation |

| Appearance | Red, crystalline solid |

| Solubility | Soluble in ether, chloroform, acetone, ethanol; Insoluble in water, petroleum ether |

| Biological Activity | High activity against Gram-positive bacteria, lower activity against Gram-negative bacteria |

Visualizing Early Synthetic Pathways

Given the historical context, modern signaling pathway diagrams are not applicable. Instead, we can visualize the logical flow of the synthetic processes described in these early studies using the DOT language.

Bernthsen's Synthesis of this compound

Caption: Bernthsen's Synthesis of this compound (1887).

Meldola's Blue Synthesis

Caption: Synthesis of Meldola's Blue (ca. 1878).

Actinomycin Isolation Workflow

Caption: Waksman & Woodruff's Isolation of Actinomycin (1940).

Conclusion

The early history of this compound compounds is a compelling narrative of chemical innovation and the recognition of biological activity. From their initial, somewhat accidental, discovery as synthetic dyes to their emergence as potent, naturally occurring antibiotics, the foundational studies of Meldola, Bernthsen, and Waksman and Woodruff laid the critical groundwork for the vast and diverse field of this compound chemistry that exists today. The experimental protocols and discoveries of this era, though seemingly rudimentary by modern standards, were pioneering achievements that opened the door to the development of numerous important molecules. For contemporary researchers, an appreciation of this history not only provides context but can also inspire new avenues of investigation into this versatile and enduring heterocyclic scaffold.

References

- 1. Bacteriostatic and Bactericidal Substances Produced by a Soil Actinomyces.∗ | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Meldola Blue | Raw Materials, Bow Arts [rawmaterials.bowarts.org]

- 4. Synthetic, biological and optoelectronic properties of this compound and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zh.mindat.org [zh.mindat.org]

- 7. Condenser (laboratory) - Wikipedia [en.wikipedia.org]

- 8. scilit.com [scilit.com]

- 9. Gallocyanin-chromalum for the study of early cleavage in gastropod embryoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Waksman and Woodruff 1941 were responsible for the class 12 biology CBSE [vedantu.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phenoxazine Core: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenoxazine core, a vital heterocyclic scaffold in medicinal chemistry and materials science. We will delve into its fundamental structure, explore its key chemical properties with supporting quantitative data, and provide detailed experimental protocols for its synthesis and characterization. Furthermore, we will visualize its role in significant biochemical pathways and experimental workflows.

The this compound Core Structure

This compound is a heterocyclic compound composed of an oxazine ring fused to two benzene rings.[1] This tricyclic system, with the IUPAC name 10H-phenoxazine, forms the foundation for a wide array of synthetic and naturally occurring compounds.[1][2] Its structure is characterized by a non-planar, butterfly-like conformation. The nitrogen and oxygen atoms within the central ring are key to its electronic properties and reactivity.

Physicochemical Properties of this compound and Its Derivatives

The this compound core imparts unique photophysical and electrochemical properties to its derivatives. These properties can be finely tuned by introducing various substituents at the N-10 position and on the aromatic rings.

Photophysical Properties

This compound derivatives are renowned for their fluorescent properties and are often employed as fluorophores.[3] They typically exhibit significant Stokes shifts and their emission characteristics can be sensitive to the local environment.[4] Below is a summary of the photophysical properties of selected this compound derivatives.

| Compound | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Solvent | Reference |

| This compound (Pox) | 316 | 489 | - | Chloroform | [5] |

| 2b | 382 | 436 | - | Acetonitrile | [6] |

| 4b | 400 | 460 | - | Acetonitrile | [6] |

| 2DTCz-BP-F | - | - | 0.51 | Toluene (degassed) | [7] |

| 2DMAC-BP-F | - | - | 0.30 | Toluene (degassed) | [7] |

| 2PXZ-BP-F | - | - | 0.08 | Toluene (degassed) | [7] |

Note: "-" indicates data not specified in the cited source.

Electrochemical Properties

The electron-rich nature of the this compound core makes it readily oxidizable. This redox activity is central to its application in organic electronics and as a photoredox catalyst. The oxidation potential can be modulated by the electronic nature of its substituents.

| Compound | E_1/2_ (V vs. SCE) | Solvent | Reference |

| PC 11 | ~0.50 - 0.60 | - | [8] |

| PC 14 | ~0.50 - 0.60 | - | [8] |

| PCs 4, 5, 7–10, 15–18 | ~0.60 - 0.69 | - | [8] |

| N-methyl this compound | 0.25 (vs Fc/Fc+) | MeCN | [9] |

| N-isopropyl this compound | 0.25 (vs Fc/Fc+) | MeCN | [9] |

| DAC-substituted this compound | 0.70 (vs Fc/Fc+) | MeCN | [9] |

Note: E_1/2_ refers to the half-wave potential. SCE is the Saturated Calomel Electrode. Fc/Fc+ is the ferrocene/ferrocenium redox couple. "-" indicates data not specified in the cited source.

Synthesis of the this compound Core

A variety of synthetic routes to the this compound scaffold have been developed. One of the foundational methods is the thermal condensation of o-aminophenols. More modern approaches often utilize transition-metal catalysis to achieve higher yields and greater substrate scope.

Synthesis of N-Aryl Phenoxazines via Copper(I)-Catalyzed Arylation

This protocol describes a two-step synthesis of N-aryl phenoxazines from 2-aminophenols.

Step 1: Synthesis of 2-[N-(2-chlorophenyl)amino]phenols

-

Materials: 2-aminophenol, 1-chloro-2-iodobenzene, copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), n-propanenitrile (n-PrCN).

-

Procedure:

-

In a Schlenk tube, combine 2-aminophenol (1 mmol), 1-chloro-2-iodobenzene (1.1 mmol), CuI (0.05 mmol), and Cs₂CO₃ (3 mmol).

-

Add n-PrCN (2 mL) to the mixture.

-

Degas the suspension.

-

Heat the reaction mixture at the appropriate temperature to complete the N-arylation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify by column chromatography to yield the 2-[N-(2-chlorophenyl)amino]phenol intermediate.

-

Step 2: Tandem N- and O-Arylation to form N-Aryl this compound

-

Materials: 2-[N-(2-chlorophenyl)amino]phenol intermediate, iodobenzene, CuI, Cs₂CO₃, n-PrCN.

-

Procedure:

-

In a Schlenk tube, suspend the 2-[N-(2-chlorophenyl)amino]phenol (1 mmol), CuI (0.05 mmol), and Cs₂CO₃ (3 mmol) in n-PrCN (2 mL).

-

Degas the suspension.

-

Add iodobenzene (1.1 mmol).

-

Heat the reaction mixture at a suitable temperature for the N-arylation step, followed by heating at a higher temperature (e.g., 115 °C) for the intramolecular O-arylation.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and purify by column chromatography to obtain the desired N-aryl this compound.[10]

-

Experimental Protocols for Characterization

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for probing the redox properties of this compound derivatives.

-

Instrumentation: A potentiostat/galvanostat with a three-electrode setup.

-

Electrodes:

-

Working Electrode: Glassy carbon disk.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Auxiliary (Counter) Electrode: Platinum wire.

-

-

Electrolyte Solution: A solution of the this compound derivative (e.g., 0.1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Procedure:

-

Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry.

-

Assemble the three-electrode cell containing the electrolyte solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 50 mV/s).

-

The resulting voltammogram will show oxidation and reduction peaks, from which the half-wave potential (E₁/₂) can be determined.[6]

-

This compound in Signaling Pathways and Experimental Workflows

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain hydrophobic this compound derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, leading to apoptosis.[11]

Caption: this compound derivatives can inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

N-Aryl phenoxazines are effective organic photoredox catalysts for O-ATRP, a controlled radical polymerization technique.[8][12]

Caption: Workflow of O-ATRP using a this compound photoredox catalyst.

Conclusion

The this compound core is a versatile and powerful scaffold with a rich chemical landscape. Its tunable photophysical and electrochemical properties make it an attractive component for a wide range of applications, from fluorescent probes and organic electronics to potent therapeutic agents. A thorough understanding of its structure-property relationships and synthetic methodologies is crucial for the continued development of novel this compound-based technologies. This guide provides a foundational understanding for researchers and professionals seeking to harness the potential of this remarkable heterocyclic system.

References

- 1. A general route for synthesis of N-aryl phenoxazines via copper(i)-catalyzed N-, N-, and O-arylations of 2-aminophenols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C12H9NO | CID 67278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic, biological and optoelectronic properties of this compound and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated dibenzo[ a , c ]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04918F [pubs.rsc.org]

- 8. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Phenoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxazine, a robust heterocyclic scaffold, has garnered significant attention across diverse scientific disciplines, from materials science to medicinal chemistry.[1] Its unique electronic characteristics, stemming from its planar, electron-rich structure, make it a versatile building block for novel organic electronics and a compelling pharmacophore in drug design.[1][2] This in-depth technical guide explores the core electronic properties of this compound and its derivatives, providing a comprehensive resource for researchers seeking to harness its potential.

Core Electronic Properties

The electronic behavior of this compound is fundamentally linked to its ability to donate electrons, a property that underpins its utility in a wide array of applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as a photoredox catalyst.[1][2] The nitrogen and oxygen heteroatoms within the central ring contribute to a high-lying Highest Occupied Molecular Orbital (HOMO), facilitating electron transfer processes.

Redox Behavior

The redox potential of this compound derivatives is a critical parameter, particularly in applications such as redox flow batteries and as electron mediators in biofuel cells.[3][4] These potentials can be finely tuned through the strategic addition of electron-donating or electron-withdrawing groups to the this compound core.[4] Cyclic voltammetry is the primary technique for characterizing these redox properties.

| Compound/Derivative | Redox Potential (V vs. Fc/Fc+) | Solvent | Reference |

| N-methyl this compound | 0.25 | MeCN | [3] |

| N-isopropyl this compound | 0.25 | MeCN | [3] |

| N-cyclopropenium substituted this compound | 0.70 | MeCN | [3] |

| This compound | -0.158 | Not Specified | [4] |

| Chloro-substituted this compound | -0.054 | Not Specified | [4] |

| Cyano-substituted this compound | -0.112 | Not Specified | [4] |

Spectroscopic Properties

The interaction of this compound with light reveals further insights into its electronic structure. UV-Vis absorption and fluorescence spectroscopy are key techniques for probing these properties. The absorption spectra of this compound typically exhibit multiple bands corresponding to π-π* transitions.

| Compound/Derivative | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

| This compound | 239, 312 | - | Ethanol | [5][6] |

| 3,7-bis(2-thiophene)-N-hexadecylthis compound | Not Specified | Not Specified | CDCl3 | [7] |

| 3,7-bis(2-furane)-N-hexadecylthis compound | Not Specified | Not Specified | CDCl3 | [7] |

| Cationic this compound derivatives | Varies | Varies | Ethanol and Water | [8] |

Frontier Molecular Orbitals (HOMO/LUMO)

The energy levels of the HOMO and LUMO are fundamental to understanding the electronic transitions and charge transfer properties of this compound derivatives. These values are often determined through a combination of experimental techniques like cyclic voltammetry and computational methods such as Density Functional Theory (DFT).[9][10] The energy gap between the HOMO and LUMO dictates the molecule's absorption and emission characteristics.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Method | Reference |

| This compound-based oligomers | ~ -4.7 | Not Specified | Cyclic Voltammetry | [4] |

| PXZ-CNImPy | Not Specified | Not Specified | DFT | [10] |

| Phenothiazine/phenoxazine-based dyes | -5.36 to -5.42 | -3.10 to -3.26 | Cyclic Voltammetry | [9] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of this compound's electronic properties.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of this compound derivatives.

Materials:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Inert gas (Argon or Nitrogen)

-

Anhydrous, deoxygenated solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)

-

This compound derivative sample (~1-5 mM)

-

Ferrocene (for internal calibration)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in ethanol, and dry under a stream of inert gas.

-

Solution Preparation: Prepare a solution of the this compound derivative and the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the prepared solution. Ensure the reference electrode tip is close to the working electrode.

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the potential window to a range expected to encompass the redox events of the this compound derivative. Set the scan rate (e.g., 50-100 mV/s).

-

Data Acquisition: Run the cyclic voltammogram. Record the current response as a function of the applied potential.

-

Calibration: After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as an internal standard.

-

Data Analysis: Determine the half-wave potentials (E1/2) of the redox events from the voltammogram, referenced to the Fc/Fc+ couple.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption spectrum of a this compound derivative.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)

-

This compound derivative sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure linearity.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the desired wavelength range (e.g., 200-800 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of a this compound derivative.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Spectroscopic grade solvent

-

This compound derivative sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup: Turn on the fluorometer and allow the excitation source to stabilize. Set the excitation and emission slit widths.

-

Blank Measurement: Record an emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Determining Excitation Wavelength: Measure the absorption spectrum of the sample using a UV-Vis spectrophotometer and select an appropriate excitation wavelength, usually at or near the absorption maximum.

-

Emission Spectrum Acquisition: Set the excitation wavelength on the fluorometer. Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength, to record the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The fluorescence quantum yield can be determined relative to a known standard if required.

Signaling Pathways in Drug Development

This compound derivatives have shown significant promise in drug development, particularly as anticancer agents.[1][11] Their biological activity is often linked to their ability to modulate key cellular signaling pathways.

Akt/mTOR Signaling Pathway

Several hydrophobic this compound derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[1][11] By shutting down this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.[1]

Caption: Inhibition of the Akt/mTOR pathway by this compound derivatives, leading to apoptosis.

JNK Signaling Pathway

Certain aminophenoxazinones can induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[12][13] This activation is often mediated by the generation of reactive oxygen species (ROS).[12]

Caption: Apoptosis induction via the ROS-mediated JNK signaling pathway by aminophenoxazinones.

Conclusion

The electronic properties of this compound are rich and tunable, making it a highly valuable scaffold in both materials science and medicinal chemistry. A thorough understanding of its redox behavior, spectroscopic characteristics, and frontier molecular orbital energies is essential for the rational design of new functional molecules. The provided experimental protocols offer a standardized approach to characterizing these properties, while the elucidation of its role in key signaling pathways highlights its therapeutic potential. Continued exploration of the electronic landscape of this compound is poised to unlock further innovations in these critical fields.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. PhotochemCAD | this compound [photochemcad.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic, biological and optoelectronic properties of this compound and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells [pubmed.ncbi.nlm.nih.gov]

The Phenoxazine Scaffold: A Privileged Core for the Design of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenoxazine scaffold, a tricyclic heteroaromatic system, has emerged as a cornerstone in the development of novel therapeutic agents. Its unique planar structure and rich electronic properties allow for diverse chemical modifications, leading to a wide array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the this compound core, its synthesis, and its application in the design of novel compounds with a focus on anticancer, antimicrobial, and other therapeutic areas.

The this compound Scaffold: Structure and Properties

The core of this compound consists of an oxazine ring fused to two benzene rings. This planar architecture is crucial for its ability to intercalate with DNA and interact with various biological targets. The nitrogen and oxygen heteroatoms within the central ring system influence the molecule's electronic distribution, allowing for a range of intermolecular interactions. The versatility of the this compound scaffold lies in the feasibility of substitutions at various positions, which significantly modulates its physicochemical properties and biological activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic approaches. A common method involves the condensation of an o-aminophenol derivative with a substituted catechol or quinone. Another prevalent strategy is the palladium-catalyzed cross-coupling reaction, which allows for the introduction of a wide range of substituents with high efficiency and regioselectivity.

General Synthetic Workflow:

Below is a generalized workflow for the synthesis of this compound derivatives, often initiated from readily available starting materials.

Caption: Generalized synthetic workflow for this compound derivatives.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2] Their mechanisms of action are often multifaceted and depend on the specific substitutions on the this compound core.

Anticancer Activity

The planar nature of the this compound scaffold allows it to intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. Furthermore, certain derivatives have been shown to stabilize G-quadruplex structures in telomeres and oncogene promoters, leading to the suppression of tumor growth.[3][4] Another key anticancer mechanism is the inhibition of topoisomerase I and II, enzymes crucial for DNA topology and replication.[5][6][7] Some this compound compounds also induce lysosomal dysfunction and promote caspase-independent cell death in glioblastoma cell lines.[8]

Signaling Pathway for this compound-Induced Apoptosis:

The diagram below illustrates a simplified signaling pathway for apoptosis induced by certain this compound derivatives.

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Antimicrobial Activity

This compound derivatives have shown significant activity against a range of bacteria and fungi.[1][9] The proposed mechanism of action involves the inhibition of microbial growth through various means, including the disruption of cell membrane integrity and the inhibition of essential enzymes.

Quantitative Data on Biological Activities

The following tables summarize the in vitro anticancer and antimicrobial activities of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Phx-1 | A-172 | Glioblastoma | 60 | [8] |

| Phx-1 | U-251 MG | Glioblastoma | 60 | [8] |

| Phx-3 | A-172 | Glioblastoma | 10 | [8] |

| Phx-3 | U-251 MG | Glioblastoma | 3 | [8] |

| Benzo[a]phenazine Derivative | HeLa | Cervical Cancer | 1-10 | [5] |

| Benzo[a]phenazine Derivative | A549 | Lung Cancer | 1-10 | [5] |

| Benzo[a]phenazine Derivative | MCF-7 | Breast Cancer | 1-10 | [5] |

| Benzo[a]phenazine Derivative | HL-60 | Leukemia | 1-10 | [5] |

| C9 | RKO | Colorectal Cancer | Low µM range | [10] |

| A36 | RKO | Colorectal Cancer | Low µM range | [10] |

| A42 | RKO | Colorectal Cancer | Low µM range | [10] |

| C9 | MCF7 | Breast Cancer | Low µM range | [10] |

| A36 | MCF7 | Breast Cancer | Low µM range | [10] |

| A42 | MCF7 | Breast Cancer | Low µM range | [10] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Polycyclic this compound Derivatives (5a-i) | Escherichia coli | 20-80 | [1][11] |

| Polycyclic this compound Derivatives (5a-i) | Bacillus subtilis | 20-80 | [1][11] |

| Polycyclic this compound Derivatives (5a-i) | Candida albicans | 20-80 | [1][11] |

| Phx-1 | Mycobacterium scrofulaceum | 1.4-2.8 | [12] |

| Phx-2 | Mycobacterium scrofulaceum | 1.4-2.8 | [12] |

| Phx-3 | Mycobacterium scrofulaceum | 1.4-2.8 | [12] |

| Phx-3 | Mycobacterium marinum | >2.8 | [12] |

| Phx-3 | Mycobacterium intracellulare | >2.8 | [12] |

| 10D, 11D, 13D, 14D | Various Bacteria | Significant Activity |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

Synthesis of a this compound Derivative: 2,3-Dinitro-10H-phenoxazine

Materials:

-

4,5-Difluoro-1,2-dinitrobenzene

-

2-Aminophenol

-

Sodium Carbonate (Na2CO3)

-

Ethanol (EtOH)

-

Water (H2O)

-

Dichloromethane

-

Light petroleum ether

Procedure:

-

Dissolve 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol) in ethanol (30 mL).

-

Add 2-aminophenol (54 mg, 0.49 mmol) and sodium carbonate (500 mg) to the solution.

-

Stir the mixture at 70 °C for 6 hours.

-

After cooling, add the reaction mixture to water (200 mL).

-

Allow the mixture to stand for 1 hour.

-

Filter the precipitate through a sinter grade No. 4 filter and air-dry.

-

Recrystallize the crude product from dichloromethane:light petroleum ether to obtain pure 2,3-dinitro-10H-phenoxazine as red crystals.[13]

In Vitro Anticancer Activity: MTT Assay

Workflow for MTT Assay:

References

- 1. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic this compound Ring System – Oriental Journal of Chemistry [orientjchem.org]

- 2. Medicinal and Biological Significance of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of G4-targeting this compound derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-based scaffold for designing G4-interacting agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity of Benzo[a]this compound Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Phenoxazine Alkaloids: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Phenoxazine alkaloids are a class of heterocyclic compounds characterized by a dibenzo-oxazine ring system. This core structure is the foundation for a variety of naturally occurring and synthetic molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The potent bioactivity of these compounds, exemplified by the well-known anticancer drug Actinomycin D, has made them a focal point for natural product chemists and drug discovery programs. This technical guide provides an in-depth overview of the natural sources of this compound alkaloids and detailed methodologies for their isolation and purification.

Natural Sources of this compound Alkaloids

This compound alkaloids are biosynthesized by a diverse range of organisms, from higher plants to microorganisms. The primary natural sources identified to date are detailed below.

Microbial Sources

Microorganisms, particularly bacteria of the phylum Actinobacteria, are prolific producers of this compound alkaloids.

-

Streptomyces species: Various species of the genus Streptomyces are renowned for their production of actinomycins, a family of potent chromopeptide antibiotics with a this compound core. Streptomyces parvulus is a notable producer of Actinomycin D.[1][2] Other species, such as Streptomyces antibioticus and Streptomyces heliomycini, have also been identified as sources of actinomycins, including Actinomycin V and X2.[3]

-

Nocardiopsis dassonvillei : An arctic strain of this actinobacterium, SCSIO 502F, has been shown to produce novel this compound alkaloids alongside phenazine derivatives.[4][5]

-

Alteromonas sp. : The marine bacterium Alteromonas sp. D produces questiomycins, which are phenoxazinone-containing compounds with algicidal activity.[6]

Fungal Sources

Certain fungi have also been identified as sources of this compound-containing pigments.

-

Pycnoporus sanguineus : This white-rot fungus is known to produce this compound-based pigments such as cinnabarinic acid and tramesanguin.[7]

Plant Sources

Several plant species have been found to contain this compound alkaloids, often responsible for their vibrant pigmentation.

-

Peristrophe bivalvis (L.) Merr.: This plant, belonging to the Acanthaceae family, is a significant source of natural this compound alkaloids, including peristrophine and the novel perisbivalvine A.[8] It is traditionally used as a natural food colorant in parts of Asia.

-

Litsea cubeba (Lour.) Pers.: While primarily known for its essential oils and isoquinoline alkaloids, some studies on the chemical constituents of this plant have alluded to the presence of a wider range of alkaloids, though detailed characterization of phenoxazines is less common.[1][2][6][9]

Isolation and Purification of this compound Alkaloids

The isolation of this compound alkaloids from their natural sources typically involves a series of extraction and chromatographic steps. The specific protocol can vary depending on the source organism and the physicochemical properties of the target alkaloid.

General Isolation Workflow

A generalized workflow for the isolation of this compound alkaloids is depicted below. This process typically starts with the extraction of the biomass, followed by partitioning and a series of chromatographic separations to yield the pure compounds.

Figure 1. A generalized workflow for the isolation of this compound alkaloids.

Experimental Protocols

Below are detailed methodologies for the isolation of specific this compound alkaloids from their natural sources.

1. Isolation of Actinomycin D from Streptomyces parvulus

This protocol is adapted from methodologies described for the purification of actinomycins from Streptomyces cultures.[1][3]

I. Fermentation and Extraction:

-

Inoculate a suitable production medium (e.g., ISP2 broth) with a fresh culture of Streptomyces parvulus.

-

Incubate the culture under submerged fermentation conditions at 28-30°C with shaking for 5-7 days.

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelium with methanol or an ethanol-acetone mixture.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

II. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the sample to the top of the column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of the orange-red actinomycin D.

-

Pool the fractions containing actinomycin D and concentrate.

-

-

Sephadex LH-20 Column Chromatography:

-

Prepare a Sephadex LH-20 column equilibrated with methanol.

-

Dissolve the partially purified fraction in a small volume of methanol and apply it to the column.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC or UV-Vis spectroscopy (λmax ≈ 445 nm).

-

Combine the pure fractions and evaporate the solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, employ reversed-phase HPLC using a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution at 445 nm.

-

Collect the peak corresponding to Actinomycin D and confirm its purity by analytical HPLC and mass spectrometry.

-

2. Isolation of this compound Alkaloids from Peristrophe bivalvis

This protocol is based on the reported extraction of peristrophine and other this compound alkaloids from the leaves of P. bivalvis.[8][10]

I. Extraction:

-

Wash and crush fresh leaves of Peristrophe bivalvis.

-

Extract the crushed leaves with hot distilled water by boiling for 15-20 minutes.

-

Filter the aqueous extract and concentrate it under reduced pressure.

II. Partitioning and Purification:

-

Perform successive liquid-liquid partitioning of the concentrated aqueous extract with ethyl acetate and n-butanol.

-

Subject the n-butanol extract residue to Sephadex LH-20 column chromatography, eluting with methanol.

-

Collect fractions and monitor by TLC.

-

Further purify the fractions containing the this compound alkaloids using preparative reversed-phase (RP-18) column chromatography with a methanol-water gradient.

-

The final pure compounds can be obtained after a final purification step on a Sephadex LH-20 column.

Quantitative Data on Isolated this compound Alkaloids

The yield of this compound alkaloids can vary significantly depending on the natural source, culture conditions (for microorganisms), and the isolation method employed. The following table summarizes some reported quantitative data.

| This compound Alkaloid | Natural Source | Yield | Reference |

| Actinomycin D | Streptomyces sp. M7 | Not specified | [3] |

| Actinomycin X2 | Streptomyces sp. M7 | Not specified | [3] |

| Actinomycin V | Streptomyces sp. M7 | Not specified | [3] |

| Peristrophine | Peristrophe bivalvis (red form) | 15 mg from 5 kg of fresh leaves | [8] |

| Perisbivalvine A | Peristrophe bivalvis (purple form) | Not specified | [8] |

| Cinnabarinic Acid | Pycnoporus sanguineus | Not specified | [7] |

| Tramesanguin | Pycnoporus sanguineus | Not specified | [7] |

| Questiomycin A | Alteromonas sp. D | 13.1 mg from a 4 L culture | [6] |

| This compound derivatives | Nocardiopsis dassonvillei 502F | Not specified | [4][5] |

Signaling Pathway: Mechanism of Action of Actinomycin D

Actinomycin D is a well-studied this compound alkaloid that exerts its potent anticancer effects primarily by intercalating into DNA and inhibiting transcription. This leads to the activation of apoptotic pathways.

Figure 2. Simplified signaling pathway of Actinomycin D-induced apoptosis.

Actinomycin D readily enters the cell and intercalates into the DNA, primarily at G-C rich regions.[7][11][12][13][14] This binding physically obstructs the progression of RNA polymerase, leading to a halt in transcription.[7][11][12][13][14] The resulting cellular stress activates tumor suppressor proteins like p53.[7][11][12][13][14] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins such as Bax.[7][11][12][13][14] Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[7][11][12][13][14] Cytochrome c then triggers the activation of a cascade of caspases, which are proteases that execute the final stages of apoptosis, leading to programmed cell death.[7][11][12][13][14]

Conclusion

The natural world offers a rich and diverse source of this compound alkaloids with significant potential for therapeutic applications. The isolation and purification of these compounds, while often challenging, can be achieved through systematic extraction and chromatographic techniques. A thorough understanding of the natural sources and the development of efficient isolation protocols are crucial first steps in harnessing the full potential of these bioactive molecules for drug discovery and development. Further research into novel natural sources and the optimization of isolation methods will undoubtedly continue to uncover new and potent this compound alkaloids for future therapeutic use.

References

- 1. Antimicrobially active isoquinoline alkaloids from Litsea cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic phenazine and antiallergic this compound alkaloids from an arctic Nocardiopsis dassonvillei SCSIO 502F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial, Antifungal and Cytotoxic Isoquinoline Alkaloids from Litsea cubeba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Pigments of Pycnoporus sanguineus ‐ Pycnosanguin and New Phenoxazin‐3‐ones | Semantic Scholar [semanticscholar.org]

- 9. Antioxidant Activity of Alkaloid Compounds from Litsea Cubeba Lour – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Calculation of Phenoxazine Molecular Orbitals

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the molecular orbitals of phenoxazine and its derivatives. It details the common computational protocols, summarizes key quantitative findings, and illustrates the typical workflow involved in such theoretical studies.

Introduction: The Significance of this compound

This compound is a tricyclic heterocyclic compound, consisting of two benzene rings fused to an oxazine ring, which contains both nitrogen and oxygen heteroatoms.[1] First synthesized in 1887, the this compound core is a crucial component in a wide array of applications due to its unique electronic and photophysical properties.[1] Its derivatives are explored as metal-free organic dyes in dye-sensitized solar cells (DSSCs), as reducing photoredox catalysts, and as pharmacologically active agents with potential antitumor and antimalarial properties.[1][2][3]